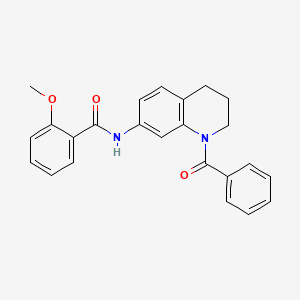
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (also known as BTHQ) is a small molecule synthesized from a combination of benzoyl, tetrahydroquinolin, and methoxybenzamide. It is a synthetic compound that has been studied for its potential use in various scientific research applications. BTHQ has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学的研究の応用
BTHQ has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria and fungi, as well as antifungal activity against a variety of yeasts. BTHQ has also been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. Additionally, BTHQ has been studied for its ability to inhibit the growth of a variety of cancer cells.
作用機序
The mechanism of action of BTHQ is not fully understood. However, it is believed that BTHQ may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, BTHQ may act as an inhibitor of NF-κB, a transcription factor involved in the regulation of inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
BTHQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cells, as well as to have anti-inflammatory and antioxidant effects. Additionally, BTHQ has been found to have antimicrobial activity against a variety of bacteria and fungi, as well as antifungal activity against a variety of yeasts.
実験室実験の利点と制限
BTHQ has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize and has a wide range of potential applications. Additionally, BTHQ is relatively inexpensive and has been found to be stable in a variety of conditions. However, BTHQ also has some limitations for use in laboratory experiments. It has been found to be toxic to a variety of cells and can cause cell death at high concentrations. Additionally, BTHQ has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of BTHQ in scientific research. One potential future direction is to further study its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, BTHQ could be studied for its potential use in the treatment of a variety of diseases, such as cancer, inflammation, and infectious diseases. Furthermore, BTHQ could be studied for its potential use as a drug delivery system for other drugs or as a component of a drug combination therapy. Finally, BTHQ could be studied for its potential use as a diagnostic tool for a variety of diseases.
合成法
BTHQ is synthesized using a two-step synthetic process. In the first step, an aryl halide is reacted with an amine to form an aryl amine. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. In the second step, the aryl amine is reacted with a carboxylic acid to form BTHQ. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-14-13-17-10-7-15-26(21(17)16-19)24(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOFVCINRVBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561948.png)
![1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561953.png)
![1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561960.png)
![2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide](/img/structure/B6561966.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6561974.png)
![3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6561981.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6561988.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562003.png)
![8-(2-methoxybenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6562010.png)
![6-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6562014.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562017.png)
![N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6562038.png)
![N'-[(2-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6562044.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6562058.png)
